molecular formula C13H26NNaO3 B12716413 2-Tridecanol, 1-nitro-, sodium salt CAS No. 70833-51-1

2-Tridecanol, 1-nitro-, sodium salt

Cat. No.: B12716413
CAS No.: 70833-51-1
M. Wt: 267.34 g/mol
InChI Key: UGCDKPMJULWSMH-UHFFFAOYSA-N
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Description

2-Tridecanol, 1-nitro-, sodium salt is a chemical compound with the molecular formula C13H26NNaO3. It is a sodium salt derivative of 2-Tridecanol, which is a fatty alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Tridecanol, 1-nitro-, sodium salt typically involves the nitration of 2-Tridecanol followed by neutralization with sodium hydroxide. The nitration process involves the introduction of a nitro group (-NO2) into the 2-Tridecanol molecule. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The nitration reaction is carefully monitored to control the temperature and concentration of reactants. The neutralization step is also optimized to ensure complete conversion to the sodium salt form.

Chemical Reactions Analysis

Types of Reactions

2-Tridecanol, 1-nitro-, sodium salt undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The alcohol group in 2-Tridecanol can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Sodium nitrite, hydrochloric acid, low temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products Formed

    Reduction: 2-Tridecanamine, sodium salt.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Tridecanoic acid, sodium salt.

Scientific Research Applications

2-Tridecanol, 1-nitro-, sodium salt has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tridecanol, 1-nitro-, sodium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved in these effects are still under investigation, but they may include disruption of cell membranes and inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Tridecanol: The parent compound, which lacks the nitro group.

    2-Tridecanamine, sodium salt: The reduced form of 2-Tridecanol, 1-nitro-, sodium salt.

    2-Tridecanoic acid, sodium salt: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a nitro group and a sodium salt moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

70833-51-1

Molecular Formula

C13H26NNaO3

Molecular Weight

267.34 g/mol

IUPAC Name

sodium;1-nitrotridecan-2-olate

InChI

InChI=1S/C13H26NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;/h13H,2-12H2,1H3;/q-1;+1

InChI Key

UGCDKPMJULWSMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C[N+](=O)[O-])[O-].[Na+]

Origin of Product

United States

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